molecular formula C15H13F2NOS B5836394 2-[(2,6-difluorobenzyl)thio]-N-phenylacetamide

2-[(2,6-difluorobenzyl)thio]-N-phenylacetamide

Cat. No. B5836394
M. Wt: 293.3 g/mol
InChI Key: PYJVCRHKZHSKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,6-difluorobenzyl)thio]-N-phenylacetamide, commonly known as DFBT, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of thioamides, which are known for their diverse biological activities. DFBT has been reported to possess anti-inflammatory, analgesic, and anticancer properties.

Mechanism of Action

The mechanism of action of DFBT is not fully understood. However, it has been suggested that DFBT exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and the activation of NF-κB. DFBT has also been shown to activate the adenosine A1 receptor, which is involved in pain modulation.
Biochemical and Physiological Effects:
DFBT has been reported to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. DFBT has also been shown to reduce pain in animal models of neuropathic and inflammatory pain. In addition, DFBT has been reported to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

DFBT has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. DFBT has also been shown to have anti-inflammatory, analgesic, and anticancer properties, making it a potentially useful tool in a variety of research areas. However, there are also some limitations to using DFBT in lab experiments. The mechanism of action of DFBT is not fully understood, which makes it difficult to interpret the results of experiments. In addition, the effects of DFBT may vary depending on the experimental conditions and the cell or tissue type being studied.

Future Directions

There are several future directions for research on DFBT. One area of research could focus on further elucidating the mechanism of action of DFBT. This could involve identifying the specific molecular targets of DFBT and investigating how it interacts with these targets. Another area of research could focus on exploring the potential use of DFBT in treating other diseases, such as autoimmune disorders and neurodegenerative diseases. In addition, future research could investigate the potential use of DFBT in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

DFBT can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,6-difluorobenzyl chloride and N-phenylthiourea in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is carried out under reflux conditions for several hours. The resulting product is then purified using column chromatography to obtain pure DFBT.

Scientific Research Applications

DFBT has been extensively studied for its potential use in scientific research. It has been reported to possess anti-inflammatory, analgesic, and anticancer properties. DFBT has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also inhibits the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. DFBT has been shown to reduce pain in animal models of neuropathic and inflammatory pain. It has also been reported to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.

properties

IUPAC Name

2-[(2,6-difluorophenyl)methylsulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NOS/c16-13-7-4-8-14(17)12(13)9-20-10-15(19)18-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJVCRHKZHSKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSCC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199380
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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